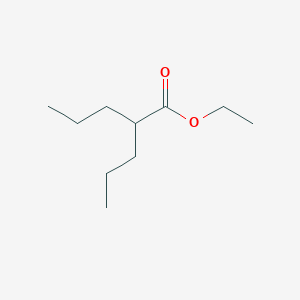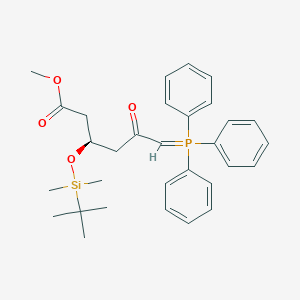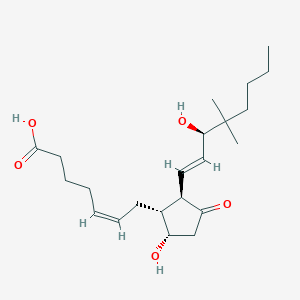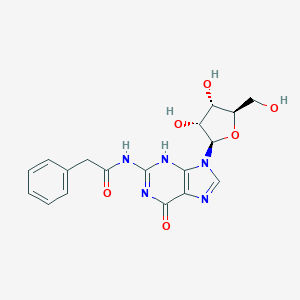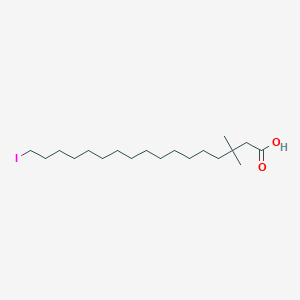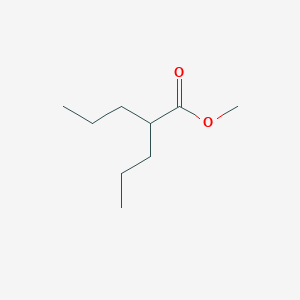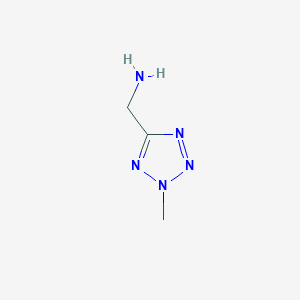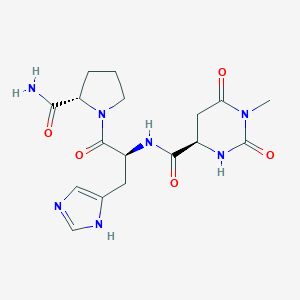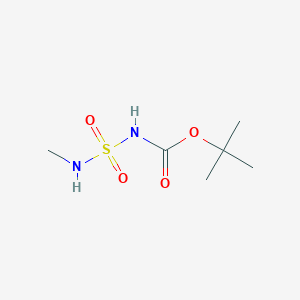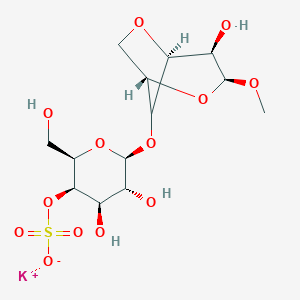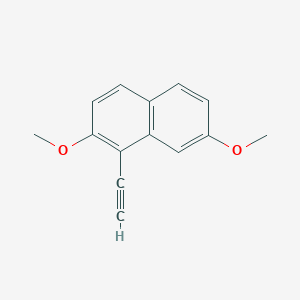
1-Ethynyl-2,7-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,7-dimethoxynaphthalene (EDN) is a chemical compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. EDN is known for its unique properties, which make it an excellent candidate for a wide range of research studies.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-2,7-dimethoxynaphthalene involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. When 1-Ethynyl-2,7-dimethoxynaphthalene binds to these molecules, it undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence and concentration of the biological molecule.
Effets Biochimiques Et Physiologiques
1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 1-Ethynyl-2,7-dimethoxynaphthalene has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Ethynyl-2,7-dimethoxynaphthalene in lab experiments is its high sensitivity and selectivity for biological molecules. Its fluorescence properties make it an excellent tool for detecting and quantifying these molecules. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene is relatively easy to synthesize, and its cost is relatively low.
One of the limitations of 1-Ethynyl-2,7-dimethoxynaphthalene is its potential toxicity. At high concentrations, it can be toxic to cells and may interfere with cellular processes. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene may have limited applicability in certain research areas, such as neuroscience, where other fluorescent probes may be more suitable.
Orientations Futures
There are several future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for 1-Ethynyl-2,7-dimethoxynaphthalene, particularly in the field of medicine. For example, 1-Ethynyl-2,7-dimethoxynaphthalene may have potential as a diagnostic tool for certain diseases, such as cancer. Additionally, research may focus on the development of new derivatives of 1-Ethynyl-2,7-dimethoxynaphthalene that have improved properties and applicability in different research areas.
Conclusion
In conclusion, 1-Ethynyl-2,7-dimethoxynaphthalene is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its unique properties, including its high sensitivity and selectivity for biological molecules, make it an excellent tool for detecting and quantifying these molecules. While there are limitations to its use, the future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene are promising, and it is likely to continue to be an important compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-Ethynyl-2,7-dimethoxynaphthalene involves the reaction of 2,7-dimethoxy-1-naphthol with acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high-quality product. The purity of the synthesized 1-Ethynyl-2,7-dimethoxynaphthalene can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-Ethynyl-2,7-dimethoxynaphthalene has been extensively used in scientific research applications, particularly in the field of biochemistry and physiology. It is commonly used as a fluorescent probe for the detection of biological molecules, such as proteins, nucleic acids, and lipids. 1-Ethynyl-2,7-dimethoxynaphthalene is also used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.
Propriétés
Numéro CAS |
130817-79-7 |
|---|---|
Nom du produit |
1-Ethynyl-2,7-dimethoxynaphthalene |
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-ethynyl-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C14H12O2/c1-4-12-13-9-11(15-2)7-5-10(13)6-8-14(12)16-3/h1,5-9H,2-3H3 |
Clé InChI |
NNBINVCZPJUFLU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
Autres numéros CAS |
130817-79-7 |
Synonymes |
1-ethynyl-2,7-dimethoxynaphthalene EDMN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



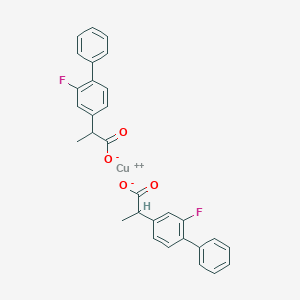
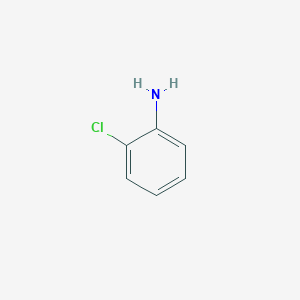

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
